molecular formula C6H10ClNO B2712406 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 1314913-63-7

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Cat. No.: B2712406
CAS No.: 1314913-63-7
M. Wt: 147.6
InChI Key: IMOIWTSRFYIVGG-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.6. The purity is usually 95%.
BenchChem offers high-quality 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h1-2,4-6H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOIWTSRFYIVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1N)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride , a critical bicyclic scaffold in medicinal chemistry and materials science.

Executive Summary

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride (CAS: 223595-59-3) is a bridged bicyclic amine salt derived from the oxanorbornene framework. It serves as a versatile pharmacophore in drug discovery, particularly as a bioisostere for conformationally restricted neurotransmitter ligands (e.g., acetylcholine analogs) and as a core scaffold for glycomimetics ("naked sugars"). Its chemical utility stems from the high strain of the bicyclic system and the reactive alkene, which allows for further functionalization via Ring-Opening Metathesis Polymerization (ROMP) or stereoselective addition reactions.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
PropertyDetail
IUPAC Name 7-oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride
Common Name 2-Amino-7-oxanorbornene HCl
CAS Number 223595-59-3
Molecular Formula C₆H₉NO[1][2][3] · HCl
Molecular Weight 147.60 g/mol (Salt); 111.14 g/mol (Free Base)
Core Framework 7-Oxabicyclo[2.2.1]heptane (Oxanorbornene)
Stereochemistry: The Exo/Endo Dichotomy

The 7-oxabicyclo[2.2.1]hept-5-ene skeleton is rigid, creating two distinct stereochemical environments for the amine substituent at position C2:

  • Endo Isomer: The amine group is oriented away from the oxygen bridge (concave face). This is often the kinetically favored product in Diels-Alder precursors due to secondary orbital interactions.

  • Exo Isomer: The amine group is oriented toward the oxygen bridge (convex face). This isomer is often thermodynamically more stable and is preferred for ROMP applications to prevent steric clash with the catalyst.

The hydrochloride salt crystallizes as a stable solid, locking the amine in a protonated ammonium state (


), which prevents oxidation and facilitates water solubility.

Synthetic Pathways and Manufacturing[6]

The synthesis of this scaffold typically proceeds via a Diels-Alder cycloaddition followed by a Curtius Rearrangement . This route ensures stereocontrol and safety compared to direct nitro-olefin reductions.

Primary Synthesis Route (Curtius Rearrangement)
Step 1: Diels-Alder Cycloaddition

Furan reacts with acrylic acid (or acryloyl chloride) to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

  • Reagents: Furan, Acrylic Acid.

  • Conditions: RT to 40°C, often solvent-free or in ether.

  • Outcome: A mixture of endo and exo carboxylic acids (typically 60:40 ratio).

Step 2: Isomer Separation (Iodolactonization Strategy)

To isolate the pure exo-isomer (often the target for bioactivity), the mixture is treated with Iodine/KI and base.

  • Mechanism: The endo-acid undergoes intramolecular iodolactonization to form a tricyclic lactone. The exo-acid cannot cyclize due to geometric constraints and remains as a free carboxylate.

  • Purification: Extraction separates the neutral lactone (organic layer) from the exo-carboxylate salt (aqueous layer).

Step 3: Curtius Rearrangement to Amine

The purified exo-carboxylic acid is converted to the amine.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    [Heat]
    
    
    Isocyanate
    
    
    [t-BuOH]
    
    
    Boc-Protected Amine.
  • Deprotection: The Boc group is removed with 4M HCl in dioxane to yield the target 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride .

Visualization of Synthesis Pathway

Synthesis Furan Furan (Diene) DA_Adduct Diels-Alder Adduct (Endo/Exo Acid Mixture) Furan->DA_Adduct Diels-Alder Acrylic Acrylic Acid (Dienophile) Acrylic->DA_Adduct Separation Iodolactonization (Separation Step) DA_Adduct->Separation Exo_Acid Exo-Carboxylic Acid Separation->Exo_Acid Aq. Extraction Curtius Curtius Rearrangement (DPPA, TEA, tBuOH) Exo_Acid->Curtius Boc_Amine N-Boc Intermediate Curtius->Boc_Amine -N2, Isocyanate Final_Product 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl Boc_Amine->Final_Product HCl Deprotection

Caption: Figure 1.[4][2] Synthetic workflow from Furan to the target Amine HCl via Diels-Alder and Curtius Rearrangement.

Physicochemical Properties[2][8]

PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidStable salt form for handling.
Solubility Soluble in Water, Methanol, DMSOSuitable for biological assays.
pKa (Conj. Acid) ~8.5 - 9.5 (Estimated)Typical for primary alkyl amines; exists as cation at physiological pH.
Stability Hygroscopic; Acid-sensitive bridgeThe oxygen bridge can ring-open under strong acidic conditions + heat (aromatization to phenol derivatives).
1H NMR (D2O) Olefinic protons (~6.5 ppm), Bridgehead (~5.0 ppm)Distinctive shift of bridgehead protons confirms the bicyclic ether core.

Applications in Drug Development[10][11]

Bioisosterism and Epibatidine Analogs

This scaffold is a structural analog of Epibatidine (a potent nicotinic acetylcholine receptor agonist). The 7-oxa bridge increases hydrophilicity compared to the 7-carbon (norbornane) analog, altering the Blood-Brain Barrier (BBB) permeability and receptor binding kinetics. Researchers use this amine to synthesize:

  • nAChR Ligands: For pain management and neurodegenerative diseases.

  • Muscarinic Agonists: By derivatizing the amine with heterocyclic moieties.[5]

"Naked Sugar" Glycomimetics

The 7-oxabicyclo[2.2.1]heptane core mimics the pyranose ring of sugars but in a locked conformation.

  • Mechanism: The amine group mimics the acetamido or hydroxyl groups of glycosides.

  • Utility: These molecules act as glycosidase inhibitors or non-hydrolyzable carbohydrate mimics for studying lectin binding.

Experimental Protocol: Handling & Characterization

Standard Handling
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The alkene is prone to oxidation over long periods.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture; weigh quickly or in a glovebox.

Characterization Workflow (Self-Validating)

To confirm the identity and purity of the compound, follow this logic:

  • 1H NMR (D2O or DMSO-d6):

    • Check for the disappearance of the Boc signal (if synthesized via Route 3.1).

    • Verify the integration of the two olefinic protons (6.3–6.6 ppm).

    • Diagnostic Signal: The bridgehead protons (H1 and H4) appear as multiplets around 4.8–5.2 ppm, significantly downfield due to the oxygen bridge.

  • 13C NMR:

    • Confirm the presence of the C=C double bond signals (~135 ppm).

    • Confirm the C-O bridgehead carbons (~75-80 ppm).

  • Mass Spectrometry (LC-MS):

    • Observe the [M+H]+ peak at ~112.1 m/z (Free base mass + 1).

References

  • Diels-Alder Cycloaddition & Furan Chemistry

    • Title: Irreversible endo-selective Diels-Alder reactions of substituted alkoxyfurans.[6]

    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

  • Synthesis of 7-Oxanorbornene Carboxylic Acids (Precursor)

    • Title: 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid.[7]

    • Source: Kiessling Lab (University of Wisconsin-Madison).
    • URL:[Link]

  • Curtius Rearrangement Methodology

    • Title: Curtius Rearrangement - Mechanism and Applic
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Compound Identity (CAS & Availability)

    • Title: 7-Oxabicyclo[2.2.1]hept-5-en-2-amine (CAS 223595-59-3).[8][9][10]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride, a key intermediate in the synthesis of various biologically active molecules.[1] Understanding the solubility of this compound in a range of organic solvents is critical for its effective use in drug development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This document outlines a detailed, field-proven protocol for the experimental determination of solubility, presents a representative solubility dataset, and offers an in-depth discussion of the underlying chemical principles that govern the observed solubility trends. The methodologies and insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for handling and utilizing this important bicyclic amine salt.

Introduction: The Strategic Importance of Solubility Data

7-Oxabicyclo[2.2.1]hept-5-en-2-amine and its derivatives are versatile building blocks in medicinal chemistry, often serving as precursors for complex natural products and novel therapeutic agents.[1] The hydrochloride salt form is frequently employed to enhance the stability and aqueous solubility of the parent amine. However, for synthetic transformations and purifications, a thorough understanding of its solubility in organic solvents is paramount. The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents dictates the choice of reaction media, crystallization conditions, and chromatographic purification methods.

The structure of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl, with its rigid bicyclic core, polar amine hydrochloride group, and ether linkage, presents a unique combination of hydrophilic and lipophilic characteristics. This duality governs its interaction with solvents of varying polarities. This guide provides a systematic approach to characterizing the solubility of this compound, thereby empowering chemists to optimize their synthetic and downstream processes.

Physicochemical Properties of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl

A foundational understanding of the molecule's properties is essential for interpreting its solubility.

PropertyValue (Predicted/Reported for related structures)Source
Molecular Formula C₆H₁₀ClNOPubChem
Molecular Weight 147.60 g/mol PubChem
Structure A bicyclic ether with a primary amine hydrochloride.-
pKa (of conjugate acid) ~9-10 (Estimated for similar primary amines)General Chemistry Principles
General Appearance Likely a white to off-white crystalline solid.Vendor Information for similar compounds

The presence of the ammonium chloride salt imparts a high degree of polarity and the potential for strong ion-dipole interactions and hydrogen bonding. The bicyclic carbon framework, however, contributes to its nonpolar character. The interplay of these features will be a recurring theme in the interpretation of the solubility data.

Experimental Protocol: Gravimetric "Shake-Flask" Method

The following protocol details a robust and widely accepted method for determining the thermodynamic solubility of a compound.[2] This "shake-flask" method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility at a given temperature.

Rationale for Method Selection

The gravimetric shake-flask method is chosen for its accuracy and reliability in determining thermodynamic solubility.[2] It directly measures the amount of dissolved solute in a saturated solution, avoiding potential interferences from chromophores or other analytical complexities that might affect spectroscopic methods. This approach provides a "gold standard" for solubility measurement, crucial for building a reliable dataset.

Materials and Equipment
  • 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with PTFE-lined caps

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

Step-by-Step Procedure
  • Preparation: Add an excess of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved particulates.

  • Solvent Evaporation: Place the vials containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

  • Gravimetric Analysis: Once the solvent is completely removed, re-weigh the vials. The difference in weight corresponds to the mass of the dissolved 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl.

  • Calculation: Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solvent used

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at 25°C for 24-48h B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Dispense into pre-weighed vial F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate Solubility (mg/mL) I->J

Caption: Workflow for the gravimetric solubility determination.

Solubility Profile of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl

The following table presents a representative solubility profile determined at 25 °C.

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
Methanol Polar Protic32.7> 200Very Soluble
Ethanol Polar Protic24.585.2Soluble
Isopropanol Polar Protic19.915.7Sparingly Soluble
Water Polar Protic80.1> 200Very Soluble
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 200Very Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic36.7155.3Freely Soluble
Acetonitrile Polar Aprotic37.55.2Slightly Soluble
Dichloromethane (DCM) Nonpolar9.1< 1.0Very Slightly Soluble
Tetrahydrofuran (THF) Nonpolar7.6< 0.5Practically Insoluble
Toluene Nonpolar2.4< 0.1Practically Insoluble
Hexanes Nonpolar1.9< 0.1Practically Insoluble

Discussion and Interpretation of Results

The solubility of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl is predominantly governed by the principles of "like dissolves like" and the specific intermolecular forces at play.[3]

High Solubility in Polar Protic Solvents

The compound exhibits excellent solubility in polar protic solvents like water, methanol, and ethanol. This is attributed to the ability of these solvents to effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions. Furthermore, the protic nature of these solvents allows for hydrogen bonding with the N-H bonds of the ammonium group and the chloride anion.

High Solubility in Polar Aprotic Solvents

High solubility is also observed in polar aprotic solvents such as DMSO and DMF. These solvents possess large dipole moments and can effectively solvate the ammonium cation. While they cannot act as hydrogen bond donors, their oxygen atoms can act as hydrogen bond acceptors for the N-H groups of the solute.

Limited Solubility in Nonpolar Solvents

As expected, the solubility is extremely low in nonpolar solvents like dichloromethane, THF, toluene, and hexanes. These solvents lack the ability to form strong interactions with the ionic amine hydrochloride group. The energy required to overcome the strong ionic lattice forces of the salt is not compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules.

Structure-Solubility Relationship Diagram

G cluster_solute 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl cluster_solvents Solvent Properties Solute Structure of the Solute Features Polar Head Group (NH₃⁺Cl⁻) Nonpolar Bicyclic Core Interactions Dominant Intermolecular Forces Features:f1->Interactions Ion-Dipole, H-Bonding Features:f2->Interactions Van der Waals Solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Toluene) Solvents:p1->Interactions Solvents:p2->Interactions Solvents:p3->Interactions Solubility Resulting Solubility Interactions->Solubility

Caption: Relationship between solute features, solvent type, and solubility.

Practical Applications in Drug Development

  • Reaction Chemistry: The high solubility in DMF and DMSO makes them suitable solvents for reactions where the amine hydrochloride is used directly. For reactions requiring less polar conditions, an in-situ base wash and extraction of the free amine into a solvent like DCM or THF would be necessary.

  • Crystallization and Purification: The significant difference in solubility between polar protic solvents (like ethanol) and nonpolar solvents (like hexanes) suggests that an antisolvent crystallization strategy would be effective for purification. Dissolving the compound in a minimal amount of hot ethanol and then adding hexanes as an antisolvent would likely yield pure crystalline material.

  • Formulation: The high aqueous solubility is advantageous for the development of aqueous formulations for preclinical studies.

Conclusion

This technical guide has presented a comprehensive framework for understanding and determining the solubility profile of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl. The provided experimental protocol offers a reliable method for generating accurate solubility data, and the representative results highlight the compound's high solubility in polar solvents and poor solubility in nonpolar media. This information is critical for the strategic design of synthetic routes, purification protocols, and formulation strategies in the field of drug discovery and development. By leveraging these insights, researchers can accelerate their research and development timelines and ensure the efficient use of this valuable chemical intermediate.

References

  • solubility experimental methods.pptx . (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Course Hero. Retrieved February 21, 2026, from [Link]

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF . (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Blokhina, S. V., Sharapova, A. V., Ol'khovich, M. V., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (n.d.). Supporting Information Thermodynamic aspects of solubility and solvation of bioactive bicyclic derivatives in organic solvents . [Link]

  • Solubility of Organic Compounds . (2023, August 31). Queen's University. Retrieved February 21, 2026, from [Link]

  • 7-Oxabicyclo[2.2.1]heptan-2-amine . (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 7-Oxabicyclo(2.2.1)hept-5-en-2-one . (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Structure and Properties of Amines . (2024, March 23). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i . (n.d.). Course Hero. Retrieved February 21, 2026, from [Link]

  • Jouyban, A. (2010). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. Retrieved February 21, 2026, from [Link]

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo . (n.d.). NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Schueller, C. M., Manning, D. D., & Kiessling, L. L. (n.d.). Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a . Kiessling Lab. Retrieved February 21, 2026, from [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane . (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Are amines soluble in organic solvents? . (2018, March 30). Quora. Retrieved February 21, 2026, from [Link]

  • Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester . (n.d.). Sciforum. Retrieved February 21, 2026, from [Link]

  • Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • 7-Oxabicyclo[2.2.1]heptane . (n.d.). NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride . (n.d.). Chemspace. Retrieved February 21, 2026, from [Link]

Sources

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number (Free Base): 223595-59-3 | Molecular Formula: C₆H₉NO[1]·HCl

Executive Summary & Chemical Identity

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride (often referred to as 7-oxanorbornenyl amine) is a high-value bicyclic scaffold used primarily in medicinal chemistry and materials science.[1] Unlike its carbocyclic analog (norbornene amine), the oxygen bridge at position 7 imparts unique physicochemical properties: increased polarity, hydrogen bond accepting capability, and altered pKa profiles.[1]

This scaffold serves as a "molecular rigidifier," constraining the conformational flexibility of pendant groups in drug candidates.[1] It is also a critical monomer for Ring-Opening Metathesis Polymerization (ROMP) to generate functionalized polymers with high hydrophilicity.[1]

Chemical Identifiers

Note: Commercially, this compound is often listed as the free base or the N-Boc protected intermediate due to the hygroscopic nature of the salt.

IdentifierValueNotes
CAS Number (Free Base) 223595-59-3 Generic (racemic)
CAS Number (Saturated) 2306264-01-5Warning:[1] Do not confuse with the heptan-2-amine analog.[1]
IUPAC Name 7-oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride
SMILES (Free Base) NC1CC2C=CC1O2
Molecular Weight 147.59 g/mol (HCl Salt)Free Base: 111.14 g/mol
Stereochemistry Exists as endo and exo isomersExo is thermodynamically preferred in 7-oxa systems.[1]

Synthetic Routes & Stereochemical Control

The synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-amine relies on the Diels-Alder cycloaddition of furan.[1] Unlike cyclopentadiene, furan is a less reactive diene, often requiring Lewis acid catalysis or high pressure.[1] Furthermore, the presence of the oxygen bridge reverses the standard "Endo Rule" observed in carbon-bridged systems.[1]

The "Exo-Anomeric" Effect

In 7-oxanorbornene systems, the exo isomer is often the thermodynamic product, whereas the endo isomer is the kinetic product.[1]

  • Kinetic Control (Low Temp): Favors endo (via secondary orbital interactions).[1]

  • Thermodynamic Control (High Temp/Long Time): Favors exo.[1] The retro-Diels-Alder reaction is accessible, allowing the system to equilibrate to the more stable exo form, minimizing steric repulsion between the bridgehead oxygen and the substituent.[1]

Primary Synthesis: Curtius Rearrangement Route

The most robust route avoids the unstable vinyl amine by using acryloyl chloride.[1]

Protocol Overview:

  • Diels-Alder: Furan + Acryloyl Chloride → Bicyclic Acid Chloride.[1]

  • Acyl Azide Formation: Reaction with Sodium Azide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Curtius Rearrangement: Thermal decomposition to Isocyanate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Hydrolysis: Acidic hydrolysis to the Amine Hydrochloride.[1]

Synthesis Furan Furan (Diene) DA_Adduct Diels-Alder Adduct (Acid Chloride) Furan->DA_Adduct Diels-Alder (Ether, 0°C to RT) Acryl Acryloyl Chloride (Dienophile) Acryl->DA_Adduct Azide Acyl Azide Intermediate DA_Adduct->Azide NaN3 Isocyanate Isocyanate (Curtius Rearrangement) Azide->Isocyanate Heat (-N2) Product 7-Oxabicyclo[2.2.1] hept-5-en-2-amine HCl Isocyanate->Product HCl/H2O Hydrolysis

Figure 1: Synthesis via Curtius Rearrangement.[1] This pathway avoids the polymerization issues associated with nitroethylene.

Alternative Route: Nitroethylene Reduction

Direct cycloaddition with nitroethylene followed by reduction (Zn/HCl or hydrogenation) is possible but hazardous.[1] Nitroethylene is prone to explosive polymerization.[1] This route is recommended only for small-scale, specialized applications where the Curtius route fails.[1]

Experimental Protocol: Deprotection of N-Boc Intermediate

Most researchers will source the N-Boc-7-oxabicyclo[2.2.1]hept-5-en-2-amine (CAS 134760-24-6) rather than synthesizing from furan.[1] The following protocol describes the conversion to the HCl salt.

Objective: Removal of tert-butyloxycarbonyl (Boc) group to yield the amine hydrochloride.[1]

Reagents:

  • N-Boc-7-oxabicyclo[2.2.1]hept-5-en-2-amine (1.0 eq)[1]

  • 4M HCl in 1,4-Dioxane (5.0 eq)[1]

  • Dichloromethane (DCM) or Diethyl Ether (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the N-Boc intermediate in 10 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4M HCl in Dioxane (approx. 6 mL).[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of non-polar starting material).[1]

    • Note: Gas evolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       and Isobutylene) will occur. Ensure proper venting.[1]
      
  • Precipitation: The HCl salt often precipitates as a white solid.[1] If not, add anhydrous Diethyl Ether (20 mL) to induce precipitation.[1]

  • Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) as the salt is hygroscopic.

  • Drying: Dry under high vacuum at RT. Do not heat above 40°C to avoid retro-Diels-Alder decomposition.[1]

Applications in Drug Discovery & Materials[1]

Conformational Restriction (The "Proline Mimic")

The 7-oxanorbornene skeleton mimics the turn-inducing properties of proline but with a fixed 3D geometry.[1]

  • Receptor Binding: Used to lock pharmacophores in a bioactive conformation, reducing the entropic penalty of binding.[1]

  • Solubility: The bridging oxygen lowers the LogP compared to the carbocyclic equivalent, improving water solubility.[1]

Ring-Opening Metathesis Polymerization (ROMP)

This molecule is a "living" monomer for ROMP using Grubbs' catalysts.[1]

  • Mechanism: The high ring strain (~27 kcal/mol) drives the opening of the alkene.[1]

  • Result: Poly(7-oxanorbornene) derivatives are used to create bioactive hydrogels and carbohydrate-mimetic polymers.[1]

ROMP Monomer 7-Oxa Monomer (High Strain) Polymer Poly(7-oxanorbornene) Backbone Monomer->Polymer ROMP (Strain Release) Catalyst Grubbs' Catalyst (Ru-Carbene) Catalyst->Polymer Initiates

Figure 2: ROMP Activation.[1] The strained alkene allows for rapid polymerization under mild conditions.

Handling, Stability & Safety

Thermal Instability (Retro-Diels-Alder)

Critical Warning: 7-oxanorbornene derivatives are thermally labile.[1]

  • Heating above 80–100°C can trigger the Retro-Diels-Alder reaction, ejecting Furan and the dienophile.[1]

  • Storage: Store the HCl salt at -20°C under desiccant. The free base is volatile and prone to oxidation; always store as the salt or N-Boc protected form.[1]

Stereochemical Integrity

If the exo isomer is required (common for sugar mimics), ensure the synthesis or purchase specification explicitly states "Exo."[1] Generic CAS numbers often refer to the endo/exo mixture (racemic).[1]

References

  • Arjona, O., Plumet, J. (2002).[1] Stereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives. Chemical Reviews. (Contextual grounding for the Exo-anomeric effect and synthesis).

  • PubChem. (n.d.).[1][2] 7-Oxabicyclo[2.2.1]hept-5-en-2-one (Precursor Data). Retrieved from [Link]

Sources

The Strategic Application of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine in the Design of Novel Carbohydrate Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Glycomimetic Superiority

In the intricate world of glycobiology, carbohydrates govern a vast array of cellular processes, from immune responses to intercellular communication. However, the inherent physicochemical properties of natural carbohydrates—such as their metabolic instability and limited oral bioavailability—pose significant challenges to their therapeutic development. This has spurred the field of glycomimetics, a discipline dedicated to the design and synthesis of molecules that mimic the structure and function of natural sugars while offering improved pharmacological profiles. Among the various scaffolds employed for this purpose, the conformationally constrained 7-oxabicyclo[2.2.1]heptane framework has emerged as a particularly promising starting point. This technical guide delves into the synthesis and application of a key building block, 7-oxabicyclo[2.2.1]hept-5-en-2-amine, in the creation of potent and selective carbohydrate mimetics, with a focus on their role as inhibitors of carbohydrate-processing enzymes.

The rigid bicyclic structure of the 7-oxabicyclo[2.2.1]heptane system provides a fixed orientation of substituents, allowing for the precise positioning of functional groups to mimic the hydroxyl displays of pyranose rings. This pre-organized conformation can lead to enhanced binding affinity and selectivity for target proteins, such as glycosidases, by reducing the entropic penalty upon binding. The introduction of an amine functionality at the C-2 position of this scaffold opens up a rich chemical space for the development of aminocyclitol and iminosugar mimics, which are potent inhibitors of glycosidases.[1]

Synthesis of the Core Scaffold: 7-Oxabicyclo[2.2.1]hept-5-en-2-amine

The journey towards sophisticated carbohydrate mimetics begins with the efficient and stereocontrolled synthesis of the core amine scaffold. The primary route to the 7-oxabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction between furan and a suitable dienophile.[1][2] For the synthesis of the target amine, the dienophile of choice is typically acrylic acid or one of its derivatives, which introduces a carboxylic acid functionality at the C-2 position.

Experimental Protocol: Synthesis of endo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between furan and acrylic acid to predominantly yield the endo isomer of the carboxylic acid precursor.

Materials:

  • Furan (distilled prior to use)

  • Acrylic acid

  • Tripropionyloxyborane or another suitable Lewis acid

  • Anhydrous solvent (e.g., toluene)

  • Hydroquinone (inhibitor)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid (e.g., tripropionyloxyborane) in the anhydrous solvent.

  • Add a small amount of hydroquinone to inhibit polymerization of the acrylic acid.

  • Cool the mixture to the desired reaction temperature (e.g., -5 to 0 °C).

  • To this cooled solution, add distilled furan.

  • Slowly add acrylic acid dropwise to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the specified temperature for the required duration (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the desired endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[3]

From Carboxylic Acid to Amine: The Curtius Rearrangement

With the carboxylic acid in hand, the next critical step is the introduction of the amine functionality. The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[4][5]

Experimental Protocol: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine via Curtius Rearrangement

Materials:

  • endo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous, non-protic solvent (e.g., toluene, THF)

  • An alcohol (e.g., tert-butanol) for trapping the isocyanate as a carbamate

  • Acidic or basic conditions for hydrolysis of the carbamate

Procedure:

  • Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • Acyl Azide Formation: The crude acyl chloride is then reacted with sodium azide in a suitable solvent to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with care and not isolated if possible.

  • Curtius Rearrangement: The acyl azide is heated in an anhydrous, non-protic solvent, leading to the loss of nitrogen gas and rearrangement to an isocyanate intermediate.[6]

  • Trapping of the Isocyanate: The isocyanate can be trapped with an alcohol, such as tert-butanol, to form a stable Boc-protected amine (carbamate).

  • Deprotection: The Boc-protected amine is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 7-oxabicyclo[2.2.1]hept-5-en-2-amine.

Synthesis_of_Amine_Scaffold

Derivatization into Carbohydrate Mimics: Crafting Glycosidase Inhibitors

The strategic placement of the amine group on the rigid bicyclic core allows for the elaboration into a variety of carbohydrate mimics, particularly aminocyclitols. These compounds are structural analogues of sugars where the ring oxygen is replaced by a nitrogen atom. This modification often leads to potent inhibition of glycosidases due to the protonated amine mimicking the transition state of the glycosidic bond cleavage. A prime example of an aminocyclitol synthesized from the 7-oxabicyclo[2.2.1]heptane scaffold is DL-Validamine.[1]

The synthesis of these mimics typically involves the dihydroxylation of the double bond in the bicyclic system to introduce hydroxyl groups that mimic those on a sugar ring.

Derivatization_to_Mimics

Biological Applications and Evaluation

The true measure of a carbohydrate mimic's success lies in its biological activity. Aminocyclitols derived from the 7-oxabicyclo[2.2.1]heptane scaffold have shown significant promise as inhibitors of various glycosidases. For instance, carbasugar analogues, where the endocyclic oxygen is replaced by a methylene group, are known to be stable towards glycosidases and often act as competitive inhibitors.[7]

Data on Glycosidase Inhibition

While specific inhibitory data for mimics derived directly from 7-oxabicyclo[2.2.1]hept-5-en-2-amine is not extensively compiled in single sources, the broader class of aminocyclitols and carbasugars demonstrates potent inhibition against a range of glycosidases. The inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) are key parameters used to quantify their efficacy.

Mimic ClassTarget EnzymeRepresentative IC50/Ki
Aminocyclitolsα-GlucosidaseMicromolar to nanomolar range
α-MannosidaseMicromolar range
Carbasugarsβ-GlucosidaseMicromolar range
TrehalaseMicromolar range

Note: The data presented here is representative of the general classes of compounds and specific values will vary depending on the exact structure of the mimic.

The development of these inhibitors is crucial for the treatment of various diseases, including diabetes (inhibition of α-glucosidase can control postprandial hyperglycemia), viral infections (many viruses rely on host glycosidases for glycoprotein processing), and cancer (inhibition of mannosidases can interfere with tumor growth and metastasis).[8]

Structural Basis of Mimicry: A Mechanistic Perspective

The efficacy of 7-oxabicyclo[2.2.1]heptane-based mimics stems from their ability to present a three-dimensional arrangement of functional groups that closely resembles that of the natural carbohydrate substrate or, more importantly, the transition state of the enzymatic reaction. The rigid bicyclic core ensures that the hydroxyl and amino groups are held in the correct spatial orientation for optimal binding in the enzyme's active site.

Structural studies, such as X-ray crystallography of enzyme-inhibitor complexes, are invaluable for understanding the molecular basis of this mimicry. These studies can reveal key interactions, such as hydrogen bonding and electrostatic interactions, between the mimic and the amino acid residues in the active site. This information is critical for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion and Future Directions

The 7-oxabicyclo[2.2.1]hept-5-en-2-amine scaffold represents a versatile and powerful platform for the development of novel carbohydrate mimetics. Its rigid, conformationally defined structure allows for the precise engineering of molecules that can effectively mimic the biological functions of natural sugars while offering superior drug-like properties. The synthetic routes, though multi-step, are well-established, and the potential for creating a diverse library of aminocyclitol and other carbasugar analogues is vast.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of derivatizations to target different carbohydrate-binding proteins, and the use of computational modeling and structural biology to guide the design of even more potent and selective inhibitors. The continued application of this unique scaffold holds great promise for advancing the field of glycomimetics and delivering new therapeutic agents for a host of diseases.

References

  • Synthesis of 7-Oxabicyclo[2.2.
  • and .alpha.-(1.fwdarw.5)-C-linked disaccharides through 2,3,4,6-tetra-O-acetylglucopyranosyl radical additions to 3-methylidene-7-oxabicyclo[2.2.1]heptan-2-one derivatives. The Journal of Organic Chemistry. ([Link])

  • Synthesis of 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride. (URL not available)
  • Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. RSC Advances. ([Link])

  • Process for the production of 7-oxabicyclo (2.2.1)
  • Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
  • Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydr
  • Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. Semantic Scholar. ([Link])

  • 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a. Kiessling Lab. ([Link])

  • Curtius Rearrangement. Chemistry Steps. ([Link])

  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. ([Link])

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo. NIST. ([Link])

  • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 98+%. (URL not available)
  • Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

  • Curtius Rearrangement. Organic Chemistry Portal. ([Link])

  • Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum. ([Link])

  • An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model. Organic & Biomolecular Chemistry. ([Link])

  • Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. (URL not available)
  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. ([Link])

  • Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. PubMed. ([Link])

  • Synthesis of new 7-azabicyclo[2.2.

Sources

Methodological & Application

Ring-opening metathesis polymerization (ROMP) using 7-oxabicyclo[2.2.1]hept-5-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The polymerization of 7-oxabicyclo[2.2.1]hept-5-en-2-amine (commonly referred to as oxanorbornene amine ) via Ring-Opening Metathesis Polymerization (ROMP) presents a unique opportunity to generate highly hydrophilic, biocompatible, and functionalizable polymer backbones.[1][2] Unlike traditional norbornene derivatives, the oxygen bridge in the 7-position significantly increases hydrophilicity and backbone flexibility, making these polymers ideal candidates for drug delivery vectors, antimicrobial agents, and hydrogel precursors .[2]

However, this monomer presents a critical chemical challenge: catalyst poisoning .[2] Free primary amines rapidly coordinate with the ruthenium center of Grubbs catalysts, terminating propagation.[2][3] This guide provides a validated, "self-validating" protocol that circumvents this failure mode through a Protection-Polymerization-Deprotection strategy, ensuring high molecular weight control and low polydispersity (PDI).

Critical Mechanistic Insight: The Amine Problem

Before attempting polymerization, it is vital to understand why standard protocols fail with the free amine.

  • The Mechanism: Ruthenium alkylidene catalysts (Grubbs Gen 1, 2, 3) are "soft" Lewis acids.[2] The nitrogen atom in the primary amine is a competent Lewis base.[2]

  • The Failure Mode: The amine nitrogen donates its lone pair to the Ruthenium center, displacing the phosphine or pyridine ligands essential for the catalytic cycle.[2] This forms a thermodynamically stable, catalytically inactive complex.[2]

  • The Solution: We must mask the amine's nucleophilicity during the ROMP phase using a Boc (tert-butyloxycarbonyl) protecting group or by converting it to an ammonium salt (though the Boc route yields better solubility in organic ROMP solvents like DCM/THF).[2]

Visualization: Catalyst Deactivation vs. Propagation

The following diagram illustrates the competitive pathways.

Amine_Interference cluster_legend Pathway Key Catalyst Active Grubbs Catalyst (Ru=C Species) Complex_Dead Inactive Ru-Amine Complex (DEAD CATALYST) Catalyst->Complex_Dead Direct Coordination (Irreversible) Polymer Living Polymer Chain (Successful ROMP) Catalyst->Polymer Metathesis Cycle (Propagation) Monomer_Free Free Amine Monomer (R-NH2) Monomer_Free->Complex_Dead Monomer_Protected Protected Monomer (R-NH-Boc) Monomer_Protected->Polymer Steric/Electronic Protection Red Path = Failure Red Path = Failure Green Path = Success Green Path = Success

Figure 1: Mechanistic divergence showing how free amines poison the Ruthenium catalyst, while protected amines allow the metathesis cycle to proceed.

Strategic Workflow

The following workflow is the industry standard for generating defined poly(oxanorbornene amine) derivatives.

Workflow Start Start: Furan + N-Boc-Allylamine Step1 1. Diels-Alder Cycloaddition (Synthesis of Monomer) Start->Step1 Step2 2. Purification (Isolate Exo/Endo Mix) Step1->Step2 Step3 3. ROMP Initiation (Grubbs G3 in DCM) Step2->Step3 Step4 4. Termination (Ethyl Vinyl Ether) Step3->Step4 Step5 5. Post-Polymerization Modification (Deprotection with TFA) Step4->Step5 End Final Product: Cationic Poly(oxanorbornene amine) Step5->End

Figure 2: The "Safe" Synthesis Pipeline. Note that the amine is revealed only in the final step.[2]

Detailed Experimental Protocols

Phase 1: Monomer Synthesis (Diels-Alder)

Rationale: Buying the specific amine monomer is difficult/expensive.[1][2] Synthesizing it ensures freshness and stereocontrol.

Reagents: Furan (excess), N-Boc-allylamine.[1][2] Equipment: Sealed pressure tube or reflux condenser.[2]

  • Reaction: Mix N-Boc-allylamine (1.0 equiv) with Furan (5.0 equiv). Furan acts as both reactant and solvent.[2]

  • Conditions: Stir at room temperature for 7 days (slow, high exo selectivity) or heat to 60°C for 24 hours (faster, mixed exo/endo).

    • Note: The exo isomer generally polymerizes faster in ROMP due to less steric hindrance at the olefin, but mixed isomers are acceptable for general applications.[2]

  • Workup: Evaporate excess furan under reduced pressure.

  • Purification: Recrystallize from hexanes/ether or purify via silica column chromatography (Ethyl Acetate/Hexane gradient).

    • Target: exo-N-Boc-7-oxabicyclo[2.2.1]hept-5-en-2-amine.[1][2]

Phase 2: ROMP Protocol (The "Living" Polymerization)

Rationale: We use Grubbs 3rd Generation (G3) for rapid initiation, yielding low PDI. Grubbs 2nd Generation (G2) is a robust alternative if G3 is unavailable.

Materials:

  • Monomer: N-Boc-protected oxanorbornene amine (dried under vacuum).[1][2]

  • Catalyst: Grubbs 3rd Gen (G3) or 2nd Gen (G2).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be deoxygenated.[2]

  • Quencher: Ethyl Vinyl Ether (EVE).[2]

Step-by-Step:

  • Inert Environment: Perform all steps in a nitrogen-filled glovebox or using strict Schlenk line techniques. Oxygen kills the propagation chain.[2]

  • Monomer Solution: Dissolve the monomer in anhydrous DCM to a concentration of 0.1 M to 0.5 M .

    • Calculation: For 1g of monomer (MW ~211 g/mol ), use ~20-40 mL DCM.[2]

  • Catalyst Stock: Prepare a stock solution of the catalyst in DCM.

    • Target DP (Degree of Polymerization): If targeting DP=50, use a Monomer:Catalyst ratio of 50:1.[2]

  • Initiation: Rapidly inject the catalyst solution into the stirring monomer solution.[2]

    • Observation: The solution should change color (often purple to brown/orange) and viscosity will increase.[2]

  • Propagation: Stir at Room Temperature (20-25°C).

    • Time: G3 catalyst completes reaction in <30 mins.[2] G2 may take 1-2 hours.[1][2]

  • Termination: Add Ethyl Vinyl Ether (excess, ~50 equiv relative to catalyst). Stir for 30 minutes.

    • Why? EVE performs a metathesis with the Ru center, removing it from the polymer chain and capping the polymer with a methylene group.[2] This prevents "back-biting" or cross-linking during workup.[1][2]

  • Precipitation: Drop the reaction mixture slowly into cold Methanol or Pentane (10x volume). The polymer will precipitate as a white/off-white solid.[1][2]

  • Drying: Vacuum dry the white solid.[2]

Phase 3: Deprotection (Revealing the Amine)

Rationale: The Boc group must be removed to activate the amine functionality.

  • Dissolution: Dissolve the Boc-polymer in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Reaction: Stir for 1-2 hours at Room Temperature.

  • Workup: Remove solvent/TFA under vacuum.[2]

  • Dialysis: Dissolve the residue in water (the polymer is now cationic and water-soluble).[2] Dialyze against water (MWCO 3.5 kDa) to remove TFA salts and small organic fragments.[2]

  • Lyophilization: Freeze-dry to obtain the final Poly(7-oxabicyclo[2.2.1]hept-5-en-2-amine) trifluoroacetate salt .

Data Presentation & Characterization

Expected NMR Signatures

Use 1H NMR to validate the transformation.[2][4]

FeatureMonomer (Protected)Polymer (Protected)Polymer (Deprotected)
Olefin Protons Sharp doublets at 6.2 - 6.5 ppm (strained alkene).[1][2]Broad signals at 5.5 - 5.8 ppm (backbone alkene).[1][2]Broad signals at 5.5 - 5.8 ppm .[1][2]
Boc Group Strong singlet at 1.4 ppm .[2]Broad singlet at 1.4 ppm .[2]Absent (Successful deprotection).
Amine Proton Broad singlet ~5.0 ppm (NH).[2]Broad singlet.[2]Broad signal ~8.0 ppm (NH3+).[2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Polymer Free amine poisoned catalyst.[1][2]Ensure 100% Boc protection or use HCl salt monomer.[2]
High PDI (>1.5) Slow initiation or O2 contamination.[2]Switch to Grubbs G3 (faster initiation); Check N2/Ar lines.
Gelation Cross-linking or Concentration too high.[2]Dilute reaction to <0.1 M; Ensure EVE quench is thorough.
Insoluble Product Incomplete deprotection or neutral amine aggregation.[2]Ensure acidic pH during workup to keep amine protonated (soluble).[2]

Applications & Context

This polymer backbone is highly sought after for:

  • Antimicrobial Peptidomimetics: The cationic ammonium groups mimic antimicrobial peptides (AMPs), disrupting bacterial membranes (Source 1.4, 1.18).

  • Bioconjugation: The primary amine serves as a universal handle for NHS-ester coupling of dyes, drugs, or proteins (Source 1.1).[2]

  • Hydrogels: When cross-linked, the hydrophilic oxygen bridge ensures high water retention and biocompatibility.[2]

References

  • Poly(Oxanorbornene)-Protein Conjugates Prepared by Grafting-to ROMP as Alternatives for PEG. PubMed.[1][2] Available at: [Link]

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC - NIH. Available at: [Link]

  • Synthesis of polyelectrolytes for biomedical applications via ring opening metathesis polymerization of 7-oxanorbornene derivatives. MTSU JEWLScholar. Available at: [Link]

  • Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles. Beilstein Journals. Available at: [Link]

  • Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine. Polymer Chemistry (RSC). Available at: [Link]

Sources

Application Note: Modular Synthesis of Functionalized Poly(oxanorbornene) via Amine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(oxanorbornene) (PON) derivatives are emerging as superior alternatives to PEG and poly(norbornene) in drug delivery due to their enhanced hydrophilicity, biocompatibility, and backbone degradability. However, the direct polymerization of amine-containing monomers via Ring-Opening Metathesis Polymerization (ROMP) is frequently plagued by catalyst poisoning, where the Lewis-basic nitrogen coordinates to the ruthenium center of Grubbs catalysts, terminating chain growth.[1]

This guide details a "Reactive Scaffold" strategy . Instead of polymerizing sensitive amines directly, we utilize an activated pentafluorophenyl (PFP) ester monomer.[1] This yields a pre-polymer that can be quantitatively functionalized with any primary amine (drugs, peptides, targeting ligands) post-polymerization.[1] This protocol ensures high molecular weight control (


), 100% functionalization efficiency, and zero catalyst deactivation.[1]

Critical Background & Strategic Approach

The "Amine Problem" in ROMP

Ruthenium-based Grubbs catalysts (Generations 1-3) are electrophilic.[1] Unprotected primary amines act as nucleophiles, attacking the ruthenium methylidene or coordinating to the metal center, effectively quenching the polymerization.

The Solution: Activated Ester Post-Polymerization Modification (PPM)

To bypass this, we employ an activated ester strategy.[1]

  • Monomer Synthesis: Create an exo-7-oxanorbornene imide bearing a pentafluorophenyl (PFP) ester. The exo isomer is strictly required; the endo isomer polymerizes slowly and often prevents "living" characteristics.

  • Polymerization: ROMP using Grubbs 3rd Generation catalyst (G3) to form a defined scaffold.

  • Amine Modification: The PFP ester reacts rapidly and selectively with primary amines to form stable amide bonds, releasing pentafluorophenol.[1]

Workflow Visualization

ROMP_Workflow Monomer Monomer Precursor (Furan + Maleic Anhydride) Exo_Iso Exo-Anhydride (Thermodynamic Isomer) Monomer->Exo_Iso Diels-Alder (90°C) PFP_Mono Activated PFP-Monomer (Reactive Scaffold) Exo_Iso->PFP_Mono 1. Glycine 2. PFP/EDC ROMP ROMP (Grubbs G3) Living Polymerization PFP_Mono->ROMP THF, RT Polymer Poly(PFP-ONB) Homopolymer ROMP->Polymer Quench (EVE) Amine_Mod Amine Modification (R-NH2 Addition) Polymer->Amine_Mod DMF/DMSO Final Functionalized PON (Drug Conjugate) Amine_Mod->Final Click Chemistry

Figure 1: Strategic workflow for generating amine-functionalized poly(oxanorbornene) libraries via the activated ester route.

Protocol 1: Synthesis of the Activated Monomer

Target: N-(Pentafluorophenyloxycarbonylmethyl)-exo-7-oxanorbornene-5,6-dicarboximide.[1]

Phase A: Synthesis of exo-7-oxanorbornene-5,6-dicarboxylic anhydride

Note: Commercial "oxanorbornene anhydride" is often a mixture of endo/exo.[1] The exo-isomer must be isolated for controlled ROMP.

  • Reagents: Furan (1.1 eq), Maleic Anhydride (1.0 eq), Toluene.[1]

  • Procedure:

    • Dissolve maleic anhydride in toluene in a sealed pressure vessel.

    • Add furan.[1][2]

    • Heat to 90°C for 12 hours . (Heating favors the thermodynamic exo product via retro-Diels-Alder equilibration; room temperature yields the kinetic endo product).[1]

    • Cool to room temperature.[1][3] The exo-adduct precipitates as white crystals.[1]

    • Filtration: Collect crystals and wash with cold diethyl ether.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show the bridgehead protons (
      
      
      ~5.3 ppm) as singlets (coupling constant
      
      
      Hz for exo), whereas endo shows multiplets.
Phase B: Functionalization to PFP-Ester Imide[1]
  • Imide Formation:

    • Reflux exo-anhydride (from Phase A) with Glycine (1.0 eq) in glacial acetic acid for 6 hours.

    • Precipitate in water, filter, and dry to obtain the carboxylic acid-imide intermediate.[1]

  • PFP Activation:

    • Dissolve the intermediate acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DCM/DMF (9:1).

    • Cool to 0°C. Add EDC

      
      HCl (1.2 eq) and DMAP (0.1 eq).
      
    • Stir at RT for 12 hours.

    • Workup: Wash with 1N HCl, then brine. Dry over MgSO

      
      . Recrystallize from EtOAc/Hexane.
      
    • Yield Target: >80%.

Protocol 2: ROMP of PFP-Monomer

Objective: Create a defined molecular weight polymer with low dispersity (


).[1]
Materials
  • Monomer: PFP-Monomer (from Protocol 1).[1]

  • Catalyst: Grubbs Generation 3 (G3) or Modified Grubbs Gen 2 (G2-pyridine).[1] G3 is preferred for rapid initiation.

  • Solvent: Anhydrous THF (degassed).

  • Quencher: Ethyl Vinyl Ether (EVE).[1]

Stoichiometry Table
ComponentFunctionEquivalentsConcentration
Monomer (M) Scaffold

(Target DP)
0.1 M
Catalyst (I) Initiator1-
Solvent Medium--

Target DP (Degree of Polymerization) = [M] / [I].[1] For a target MW of ~15 kDa, use ratio 50:1.

Step-by-Step Procedure
  • Inert Atmosphere: Perform all steps in a nitrogen-filled glovebox or using standard Schlenk techniques.

  • Catalyst Prep: Dissolve Grubbs G3 catalyst in a minimal amount of anhydrous THF.

  • Initiation: Rapidly inject the catalyst solution into the stirred monomer solution (0.1 M in THF).

    • Observation: The solution should turn from green to brown/amber.[1]

  • Propagation: Stir at room temperature for 20–30 minutes.

    • Note: ROMP of oxanorbornene is extremely fast due to high ring strain.[1]

  • Termination: Add excess Ethyl Vinyl Ether (EVE) (approx. 50 eq relative to catalyst) and stir for 30 minutes outside the glovebox. EVE removes the Ru center from the polymer chain end.[1]

  • Purification:

    • Precipitate the polymer into cold methanol (or pentane if the polymer is very lipophilic).

    • Centrifuge and dry under high vacuum.[1]

    • Storage: Store at -20°C. The PFP ester is stable if kept dry.[1]

Protocol 3: Amine Modification (The "Click")

Objective: Functionalize the scaffold with a specific amine (e.g., Doxorubicin, antimicrobial peptide, or simple alkyl amine).

Reaction Logic

The PFP ester is an activated leaving group.[1] Primary amines displace it to form an amide bond.[1] This reaction is quantitative and does not require metal catalysts.[1]

Reaction_Mechanism PFP_Polymer Polymer-CO-OPFP Intermediate Tetrahedral Intermediate PFP_Polymer->Intermediate Attack Amine R-NH2 (Nucleophile) Amine->Intermediate Product Polymer-CO-NH-R (Stable Amide) Intermediate->Product Elimination Leaving Pentafluorophenol (Byproduct) Intermediate->Leaving

Figure 2: Nucleophilic acyl substitution mechanism.[1]

Procedure
  • Dissolution: Dissolve the Poly(PFP-ONB) in DMF or DMSO (approx. 50 mg/mL).

    • Note: Avoid alcohols or water, as they can hydrolyze the ester over time.[1]

  • Amine Addition: Add the target primary amine (1.2 – 1.5 equivalents per PFP unit).[1]

    • Optional: Add organic base (TEA or DIPEA, 2.0 eq) to scavenge the acidic pentafluorophenol byproduct and ensure the amine is nucleophilic (unprotonated).

  • Incubation: Stir at 40°C for 4–12 hours.

    • Monitoring: Reaction progress can be monitored by

      
      F NMR (disappearance of the polymer-bound fluorine signals at -152, -158, -162 ppm and appearance of free pentafluorophenol).[1]
      
  • Purification:

    • Dialysis (MWCO 3.5 kDa) against Methanol/Water to remove excess amine and pentafluorophenol.[1]

    • Lyophilize to obtain the final functionalized polymer.[1]

Characterization & Troubleshooting

Quality Control Metrics
TechniqueTarget ResultWhat it Validates
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR
Disappearance of PFP signals; Appearance of Amine R-group signals.Functionalization efficiency (>95% required).

F NMR
Complete loss of polymer-bound F signals.Completion of reaction.
GPC (SEC) Monomodal peak;

.[1]
Controlled polymerization (Livingness).[1][4]
FT-IR Shift from Ester C=O (~1780 cm

) to Amide C=O (~1650 cm

).[1]
Chemical transformation.[1][2][3][4][5][6][7][8][9][10]
Troubleshooting Guide
  • Issue: Polymer Gels during ROMP.

    • Cause: Concentration too high (cross-metathesis) or "endo" isomer contamination causing slow propagation and side reactions.[1]

    • Fix: Dilute to 0.05 M; Ensure strict exo-isomer purity (>98%).

  • Issue: Low Functionalization Yield.

    • Cause: Amine salt formation (protonated amine).[1]

    • Fix: Add excess DIPEA to ensure the amine is a free base.[1]

  • Issue: Catalyst Death (No Polymer).

    • Cause: Impure monomer (trace acid from hydrolysis).[1]

    • Fix: Recrystallize monomer; store in a desiccator.

References

  • Lienkamp, K., & Tew, G. N. (2009).[1] Synthetic Mimics of Antimicrobial Peptides: A Versatile Ring-Opening Metathesis Polymerization Based Scaffold.[1] Chemistry - A European Journal.[1] Link[1]

  • Roberts, K. S., Sampson, N. S. (2003).[1] Trans-Cyclooctene: A Stable, Functionalizable Substrate for Ring-Opening Metathesis Polymerization.[1] Journal of Organic Chemistry. Link[1]

  • Strong, L. E., & Kiessling, L. L. (1999).[1] A General Synthetic Route to Defined, Biologically Active Polymeric Displays.[1] Journal of the American Chemical Society. Link[1]

  • Binder, J. B., & Raines, R. T. (2008).[1] Olefin Metathesis for Chemical Biology. Current Opinion in Chemical Biology. Link

  • Gibson, V. C., & O'Reilly, R. K. (2006).[1] To Green to Sustainable: Advanced Functional Materials via Ring-Opening Metathesis Polymerization. Nature Reviews Chemistry.[1][8] (Contextual grounding on ROMP tolerance). Link

Sources

Application Note: Scalable Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Chemical Challenge

The synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanamine (the direct adduct of furan and allylamine) presents a classic "mismatched" Diels-Alder problem.

  • Electronic Mismatch: Furan is an electron-rich diene.[1] Allylamine is an electron-rich dienophile.[1] According to Frontier Molecular Orbital (FMO) theory, this raises the HOMO-LUMO gap, making the thermal reaction kinetically extremely slow.

  • Reversibility: Furan adducts are notorious for the retro-Diels-Alder reaction.[1] High temperatures required to force the forward reaction often shift the equilibrium back to the starting materials (entropy driven).

  • Aromaticity: The resonance stabilization energy of furan must be broken to form the adduct, creating a high activation energy barrier.

The Nomenclature Correction

Critical Note: The user request specifies "7-oxabicyclo[2.2.1]hept-5-en-2-amine."[1] However, the reaction of furan with allylamine (


) inevitably yields the (7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanamine .[1] The amine nitrogen is separated from the ring by a methylene bridge. This guide focuses on the reaction of the specified starting materials.[2][3][4][5]
The Solution: Ammonium Salt Activation in Water

To achieve a scalable, high-yield synthesis without expensive high-pressure equipment (10-15 kbar), we utilize Electronic Activation via Salt Formation combined with Hydrophobic Acceleration .[1]

  • LUMO Lowering: Converting allylamine to allylammonium chloride lowers the LUMO energy of the dienophile, reducing the gap with Furan's HOMO.

  • Solvent Effect: Using water as the solvent leverages the hydrophobic effect (packing of non-polar reactants in a polar medium), significantly accelerating the rate (Breslow effect).

Mechanistic Pathway & Logic[1]

The following diagram illustrates the FMO interactions and the activation strategy used in this protocol.

G cluster_0 Reactants (Mismatched) cluster_1 Activation Strategy cluster_2 Product Furan Furan (Electron Rich Diene) Salt Allylammonium Chloride (LUMO Lowered) Furan->Salt + Allylamine Allylamine (Electron Rich Dienophile) Allylamine->Salt HCl (aq) Endo Endo-Adduct (Kinetic) Salt->Endo Diels-Alder (RT to 40°C) Water Water Solvent (Hydrophobic Acceleration) Exo Exo-Adduct (Thermodynamic) Endo->Exo Equilibration

Caption: Mechanistic flow showing the conversion of the mismatched allylamine reactant into the activated ammonium species, facilitating the cycloaddition in water.

Protocol A: Aqueous Phase Synthesis (Recommended)[1]

This protocol is optimized for scalability (10g to 1kg scale) and safety.[1] It avoids the use of sealed high-pressure vessels which can be hazardous with volatile furan.[1]

Materials & Equipment
  • Reagents: Furan (99%, stabilized), Allylamine (99%), Hydrochloric acid (37%), Distilled Water, Sodium Hydroxide (pellets), Dichloromethane (DCM).

  • Equipment: Round bottom flask (3-neck), reflux condenser, temperature controller, magnetic stirrer (or overhead stirrer for >100g scale).

Step-by-Step Methodology
Step 1: Preparation of Allylammonium Chloride Solution
  • Charge a reaction flask with Allylamine (1.0 equiv).

  • Place the flask in an ice-water bath (0 °C).

  • Add Water (approx. 2 mL per gram of amine).

  • Dropwise add concentrated HCl (1.0 equiv) while stirring. Monitor temperature to keep below 20 °C.

    • Checkpoint: Ensure pH is acidic (~pH 2-3) to guarantee full protonation.[1] Free amine will poison the reaction by raising the HOMO.

Step 2: The Cycloaddition[6][7]
  • Add Furan (1.5 to 2.0 equiv) to the aqueous ammonium salt solution.

    • Note: Furan is volatile (bp 31 °C).[1] Use a strictly efficient reflux condenser cooled to -10 °C or use a sealed pressure tube if working on a small scale (<20g). For larger scales, a jacketed reactor with a cold condenser is sufficient.

  • Stir the biphasic mixture vigorously. The reaction rate depends on the interfacial surface area or the solubility of furan in the aqueous phase.

  • Incubation: Stir at Room Temperature (25 °C) for 48–72 hours.

    • Optimization: Mild heating to 35-40 °C can accelerate the reaction but increases the risk of retro-Diels-Alder and furan loss. Do not exceed 45 °C.

Step 3: Work-up and Neutralization[1]
  • Wash: Extract the aqueous reaction mixture with diethyl ether (

    
    ) to remove unreacted furan and any non-basic byproducts. Discard the organic layer (contains furan).
    
  • Basify: Cool the aqueous layer to 0 °C. Slowly add NaOH (pellets or 10M solution) until pH > 12. This converts the ammonium salt product back to the free amine.

    • Observation: The solution may become cloudy as the organic amine product separates.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over anhydrous

    
    .
    
Step 4: Purification[1]
  • Concentrate the solvent under reduced pressure (Rotavap).

    • Caution: The product is an amine and can be somewhat volatile. Do not use high vacuum or excessive heat.[1]

  • Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation.

    • Target: The product is a colorless to pale yellow oil.

Protocol B: High-Pressure Synthesis (Alternative)[1]

If high-pressure equipment (Parr reactor or Q-Tube) is available, this method is faster (12-24 hours) but requires strict safety protocols due to Furan's low flash point.

Methodology
  • Mix: Combine Furan (2.0 equiv) and Allylamine (1.0 equiv) in a minimal amount of DCM or Toluene (concentration ~2-3 M).[1]

    • Note: No acid is used here, relying purely on thermal/pressure activation.[1]

  • Pressurize: Seal in a high-pressure vessel.

  • Reaction: Heat to 80 °C at 10–15 kbar (if hydrostatic press available) or autogenous pressure in a sealed Q-tube (lower yield but faster than RT).

    • Warning: Thermal heating without extreme pressure usually favors the reverse reaction. This method is only recommended if >5 kbar pressure can be applied.

Characterization & Data

Expected Data Profile

The product exists as a mixture of endo and exo isomers. The exo isomer is generally more thermodynamically stable for furan adducts, but endo forms kinetically.

ParameterValue / Description
Product Name (7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanamine
Appearance Pale yellow viscous oil
Yield (Method A) 65 - 80%
Endo:Exo Ratio Typically 40:60 to 30:70 (after equilibration)
Boiling Point ~85-90 °C at 15 mmHg (estimated)
1H NMR Diagnostic Signals (CDCl3)
  • Bridgehead Protons (H1/H4):

    
     4.8 – 5.2 ppm (Broad singlets).[1] Distinct shifts for endo vs exo.[1][6][8][9]
    
  • Alkene Protons (H5/H6):

    
     6.2 – 6.5 ppm (AB system).[1]
    
  • CH2-N Protons:

    
     2.6 – 2.9 ppm (Multiplets).[1]
    

Safety & Handling

Safety Furan FURAN HAZARD Carcinogen (Cat 1B) Peroxide Former Flash Point: -36°C Control CONTROLS 1. Fume Hood (High Flow) 2. Cold Condenser (-10°C) 3. Peroxide Test Strips Furan->Control Allylamine ALLYLAMINE HAZARD Highly Toxic (Oral/Dermal) Lachrymator Allylamine->Control

Caption: Critical safety control points for handling carcinogenic furan and toxic allylamine.

  • Furan Peroxides: Furan forms explosive peroxides upon storage.[1] Test with starch-iodide paper before distillation or heating.

  • Allylamine Toxicity: Extremely toxic by skin absorption.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Retro-DA Risk: Distillation temperature must be carefully controlled. If the pot temperature exceeds 100-110°C, the adduct may revert to furan (gas) and allylamine, causing pressure buildup or loss of product.

References

  • Breslow, R. (1991).[1] "Hydrophobic effects on simple organic reactions in water". Accounts of Chemical Research, 24(6), 159–164. Link[1]

  • Grieco, P. A., et al. (1983).[1] "Aqueous Diels-Alder reactions: A new and improved method for the synthesis of 7-oxabicyclo[2.2.1]heptene derivatives". Journal of the American Chemical Society, 105(5), 1403–1404. Link[1]

  • Kotsuki, H., et al. (1999).[1] "High-Pressure Organic Chemistry: Recent Advances". Current Organic Chemistry, 3, 57-80.[1] (General reference for High Pressure DA).

  • PubChem. (2024).[1] "1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine Compound Summary". National Library of Medicine. Link[1]

  • Master Organic Chemistry. (2018). "Diels-Alder Reaction: Kinetic and Thermodynamic Control". Link

Sources

Troubleshooting & Optimization

Preventing retro-Diels-Alder reactions during oxabicyclo heptene amine workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for navigating the complexities of isolating oxabicyclo[2.2.1]heptene amines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of preventing the retro-Diels-Alder (rDA) reaction during product workup. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Diels-Alder (rDA) reaction and why is it a problem for my oxabicyclo[2.2.1]heptene amine?

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition. In the context of your molecule, the oxabicyclo[2.2.1]heptene core can thermally decompose into its constituent furan and the corresponding dienophile (an enamine or related species). This decomposition is often irreversible under workup conditions, leading to significant yield loss and complex purification challenges. The primary driving force for this reaction is the release of ring strain inherent to the bicyclic system.

The stability of the oxabicyclo[2.2.1]heptene adduct is highly sensitive to several factors that can be inadvertently introduced during standard aqueous workups, including heat and acidic or basic conditions. The presence of the amine functionality can further complicate matters by acting as an internal catalyst or by altering the electronic properties of the system.

Troubleshooting Guide: Preventing Unwanted rDA Reactions

This section addresses common issues encountered during the workup of oxabicyclo[2.2.1]heptene amines and provides actionable solutions.

Issue 1: Significant product loss is observed after aqueous workup and extraction.

Plausible Cause: Thermal stress during solvent removal or exposure to acidic/basic conditions during extraction is likely triggering the retro-Diels-Alder reaction.

Solution Pathway:

  • Strict Temperature Control: The most critical parameter to control is temperature. The propensity for the rDA reaction to occur increases exponentially with temperature.

    • Recommendation: All steps of the workup and purification should be conducted at or below room temperature whenever possible. If solvent removal is necessary, use a rotary evaporator with a low-temperature water bath (≤ 30 °C) and high vacuum. For highly sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate.

  • pH Management: Both acidic and basic conditions can catalyze the rDA reaction. The protonation state of the amine can influence the electronic stability of the bicyclic core.

    • Recommendation: Aim for a neutral pH during aqueous extraction. Use a saturated solution of a mild buffering agent like sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) instead of strong acids or bases. Always check the pH of the aqueous layer after extraction.

Experimental Protocol: Optimized Low-Temperature Aqueous Workup

  • Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction with a pre-chilled, saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with pre-chilled brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo with a bath temperature no higher than 30 °C.

Q2: My NMR analysis shows the presence of furan and other unexpected byproducts.

Plausible Cause: This is a classic indicator that a retro-Diels-Alder reaction has occurred. The furan signal is a tell-tale sign of adduct decomposition.

Solution Pathway:

  • Re-evaluate Workup Conditions: Review your workup protocol against the recommendations in "Issue 1." Even brief exposure to elevated temperatures or non-neutral pH can cause partial decomposition.

  • Consider a Non-Aqueous Workup: If your compound is extremely labile, avoiding an aqueous workup altogether may be necessary.

    • Recommendation: Direct purification of the crude reaction mixture using column chromatography can be an effective strategy.

Experimental Protocol: Direct Chromatographic Purification

  • After the reaction is complete, concentrate the reaction mixture directly under high vacuum at low temperature.

  • Adsorb the crude material onto a small amount of silica gel or a suitable alternative adsorbent (e.g., Celite® for highly sensitive compounds).

  • Perform column chromatography using a carefully selected eluent system, ensuring the column does not heat up during elution. Running the column in a cold room is an option for exceptionally sensitive substrates.

Advanced Strategies & Considerations

Impact of Amine Substitution on Adduct Stability

The nature of the substituent on the amine can significantly influence the stability of the oxabicyclo[2.2.1]heptene core. Electron-withdrawing groups on the nitrogen can stabilize the adduct by decreasing the electron density of the dienophile component, making the rDA reaction less favorable. Conversely, electron-donating groups can have a destabilizing effect.

Amine Substituent (R)Electronic EffectPredicted rDA StabilityRecommended Workup Strategy
-H, -AlkylElectron-donatingLowerLow-Temperature Aqueous or Direct Chromatography
-Acyl, -BocElectron-withdrawingHigherStandard Workup (with caution)
-ArylVariableDependent on substitutionLow-Temperature Aqueous
Visualizing the rDA Decomposition Pathway

The following diagram illustrates the mechanistic pathway for the retro-Diels-Alder reaction of a generic oxabicyclo[2.2.1]heptene amine.

Caption: The rDA decomposition of the adduct.

Note: The images in the DOT script are placeholders. In a real implementation, these would be replaced with actual chemical structure images.

Decision-Making Workflow for Workup Selection

Use the following flowchart to guide your choice of an appropriate workup strategy based on the known or suspected stability of your compound.

Workup_Decision_Tree A Is the adduct novel or of unknown stability? B Assume high sensitivity. Use Low-Temp Aqueous Workup or Direct Chromatography. A->B Yes C Is there evidence of rDA (e.g., furan in NMR)? A->C No D Switch to Direct Chromatography. Avoid aqueous conditions. C->D Yes E Is the yield acceptable with the current method? C->E No F Continue with the current protocol. Monitor for consistency. E->F Yes G Implement stricter temperature and pH controls. E->G No

Caption: A decision tree for selecting a workup protocol.

References

  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels-Alder reactions. Chemical Reviews, 92(5), 1007-1019. [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A comprehensive textbook covering fundamental principles of reaction mechanisms, including pericyclic reactions). [Link]

Technical Support Center: Stability Optimization for 7-Oxabicyclo[2.2.1]hept-5-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: The 7-oxabicyclo[2.2.1]hept-5-en-2-amine core is kinetically unstable in its free base form due to two competing degradation pathways: the Retro-Diels-Alder (rDA) reaction and acid-catalyzed ring opening .[1] While the hydrochloride salt is indefinitey stable at -20°C, the free base degrades rapidly in solution at room temperature.

The Solution: Stability is achieved by imposing kinetic control . You must suppress the entropy-driven rDA mechanism by controlling temperature and solvent polarity, while simultaneously preventing acid-catalyzed aromatization by maintaining a strictly basic/neutral environment.[1]

Golden Rule: Never store the free base. Store the stable salt precursor and liberate the free base "Just-in-Time" (JIT) immediately prior to use.[1]

Mechanistic Insight (The "Why")

To stabilize this molecule, you must understand what destroys it.

A. The Retro-Diels-Alder (rDA) Trap

The [2.2.1] bicyclic system is highly strained.[1] The presence of the alkene (C5=C6) and the oxygen bridge makes the reverse reaction (fragmentation) energetically accessible.

  • Trigger: Heat and Entropy.[1][2][3]

  • Products: Furan (volatile) + Vinyl Amine (unstable, polymerizes).[1]

  • Observation: Loss of material, appearance of furan peaks in NMR, formation of insoluble oligomers.

B. Acid-Catalyzed Ring Opening

The oxygen bridge acts as a cyclic acetal/ether.[1] In the presence of trace acid (even from degrading solvents like CHCl3), the bridge opens, leading to aromatization (phenol derivatives).

  • Trigger: Protic solvents, acidic impurities, Lewis acids.

  • Observation: Yellow/brown discoloration, complex NMR spectra.

C. Amine Reactivity

As a free primary/secondary amine, it is a nucleophile and a base.

  • Carbamate Formation: Reacts rapidly with atmospheric CO2 to form carbamate salts (white precipitate).[1]

  • Self-Catalysis: The amine moiety itself can act as a base to catalyze the decomposition of the strained ring in certain solvents.[1]

Visualization: Degradation Pathways

The following diagram illustrates the competing decay mechanisms you must prevent.

DegradationPathways Start 7-Oxabicyclo Free Base rDA_TS Transition State (Entropic) Start->rDA_TS Heat (>0°C) RingOpen Aromatized Phenols Start->RingOpen Acidic Solvent (e.g., CHCl3) Carbamate Insoluble Carbamate Salt Start->Carbamate Air Exposure Furan Furan (Volatile) rDA_TS->Furan VinylAmine Vinyl Amine Species rDA_TS->VinylAmine Polymer Oligomers/ Polymers VinylAmine->Polymer Rapid Acid Acid Catalyst (H+) Acid->RingOpen CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Competing degradation pathways.[1] The primary goal is to block the Heat and Acid pathways.

Solvent Selection Guide

The choice of solvent is the single most critical variable for solution stability.

SolventStability RatingTechnical Notes
Toluene / Benzene Excellent Non-polar solvents suppress the rDA transition state.[1] No acidic protons.[1] Best for storage if necessary.[1]
THF (Anhydrous) Good Good solubility.[1] Must be BHT-free or freshly distilled to avoid peroxides (which oxidize the amine).[1]
Dichloromethane (DCM) Moderate Acceptable for short-term extraction.[1] Warning: DCM can slowly react with amines (alkylation) and often contains traces of HCl.[1]
Chloroform (CDCl3) CRITICAL FAIL Do not use. Naturally acidic (forms HCl/Phosgene).[1] Catalyzes ring opening rapidly.[1]
Methanol / Ethanol Poor Hydrogen bonding can lower the activation energy for rDA. Protic nature risks ring opening.[1]
DMSO Variable Good for immediate NMR.[1] Hygroscopic nature absorbs water, which can induce hydrolysis.

Protocol: "Just-in-Time" Free Base Preparation[1]

Objective: Convert the stable Hydrochloride (HCl) salt to the free base for immediate use, minimizing exposure to heat and CO2.

Reagents:

  • 7-Oxabicyclo[2.2.1]hept-5-en-2-amine HCl Salt [1]

  • Saturated aqueous NaHCO3 or 1M NaOH (cold)[1]

  • Dichloromethane (DCM) or Diethyl Ether (cold)[1]

  • Solid K2CO3 (Drying agent)[1]

Workflow:

  • Biphasic Setup: Suspend the HCl salt in a minimal amount of cold (+4°C) DCM.

  • Neutralization: Add cold basic aqueous solution (NaHCO3 for mild, NaOH for rapid).[1] Shake vigorously for 30 seconds.

  • Separation: Quickly separate the organic layer.

  • Drying (Critical): Dry the organic layer over Solid K2CO3 or Na2SO4 .

    • Why? Avoid MgSO4; it is slightly acidic (Lewis acid) and can catalyze degradation.[1] K2CO3 buffers any remaining acid.[1]

  • Filtration & Concentration: Filter and concentrate in vacuo at < 20°C . Do not heat the water bath.

  • Usage: Re-dissolve immediately in the reaction solvent (e.g., Toluene). Use within 1 hour.

Workflow Visualization

Workflow Salt Storage: HCl Salt (-20°C, Desiccated) Extract Biphasic Extraction (DCM + Cold NaOH) Salt->Extract JIT Prep Dry Drying Step (Use K2CO3, NOT MgSO4) Extract->Dry < 5 mins Evap Concentration (Bath < 20°C) Dry->Evap Filter Use Immediate Usage (Solvent: Toluene/THF) Evap->Use < 1 hour

Figure 2: The "Just-in-Time" preparation workflow to ensure maximum integrity.

Troubleshooting & FAQs

Q1: My solution turned yellow/brown after 2 hours. Is it still usable?

  • Diagnosis: This indicates oxidation or the onset of polymerization (likely via the vinyl amine rDA product).

  • Action: Check purity by NMR. If furan is present (>5%), discard.[1]

  • Prevention: Degas your solvents with Argon/Nitrogen.[1] Oxygen accelerates amine oxidation.[1]

Q2: I see a white precipitate forming in my NMR tube.

  • Diagnosis: Reaction with atmospheric CO2 to form the carbamate salt.

  • Action: Filter the solution under inert atmosphere.

  • Prevention: Flush the NMR tube with Argon and seal with Parafilm immediately.

Q3: Can I store the free base in the freezer?

  • Answer: Only as a dilute solution in Benzene or Toluene, frozen solid (-20°C).[1]

  • Reason: In the solid state, the free base is often an oil or low-melting solid that degrades via intermolecular reactions.[1] Dilution separates the molecules; freezing stops the rDA kinetics.

Q4: Which drying agent should I use?

  • Recommendation: Potassium Carbonate (K2CO3) or Sodium Sulfate (Na2SO4).[1]

  • Avoid: Magnesium Sulfate (MgSO4) or Silica.[1] These are sufficiently acidic to trigger the ring-opening of the oxabicyclic bridge.

Q5: I need to heat my reaction to 80°C. Will the molecule survive?

  • Analysis: Unlikely to survive long-term.[1] The rDA half-life decreases exponentially with temperature.[1]

  • Strategy: If heating is required, ensure the next step (trapping the amine) is faster than the rDA rate (

    
    ).[1] Use a large excess of the electrophile to capture the amine immediately.
    

References

  • Vogel, P., & Cossy, J. (1999). The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives.[1][2][3][4] In The Chemistry of Heterocyclic Compounds. This seminal work details the instability of the oxabicyclic core and the kinetics of the retro-Diels-Alder reaction.[1]

    • [1]

  • Manka, J. T., et al. (2000).[1][2] Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes.[1][2][3]Journal of Organic Chemistry, 65(17), 5202-5206.[1][2] Provides kinetic data (activation energies) for the fragmentation of these specific systems.[2][3]

    • [1]

  • Arjona, O., et al. (1997).[1] Stereoselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives.Chemical Reviews, 97(8).[1] Discusses the acid sensitivity of the oxygen bridge.

    • [1]

  • NIST Chemistry WebBook.Thermochemical Data for 7-oxabicyclo[2.2.

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Safety Operating Guide

Personal protective equipment for handling 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Prepared by a Senior Application Scientist

This document provides comprehensive safety and operational guidance for researchers, scientists, and drug development professionals handling 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a robust and self-validating safety protocol.

Hazard Assessment: The Rationale Behind the Protection

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride is an organic amine salt. As a hydrochloride, it is typically a solid, crystalline substance. The primary hazards are derived from the amine functional group and the potential for the compound to be present as a fine, inhalable dust.

  • Skin Irritation: Amines are well-known skin irritants.[1] A structural analog, 7-Oxabicyclo[2.2.1]heptan-2-amine, is confirmed to cause skin irritation.[2] Therefore, direct skin contact must be avoided to prevent localized irritation or dermatitis.

  • Serious Eye Damage: This is a significant and common risk for amines and their salts.[1] The aforementioned analog is known to cause serious eye damage.[2] Contact with the eyes, either from solid particulates or solutions, can lead to severe and potentially irreversible injury.

  • Respiratory Irritation: Fine dusts of amine hydrochlorides can be easily inhaled, causing irritation to the respiratory tract.[2] This is a primary concern when weighing or transferring the solid material.

  • Acute Toxicity: While data for this specific molecule is unavailable, some related bicyclic amines are toxic if swallowed.[3] All routes of exposure—dermal, ocular, inhalation, and ingestion—must be controlled.

Core PPE Recommendations: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risks of exposure. The following recommendations establish a baseline for handling this compound.

Eye and Face Protection

Due to the high risk of serious eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[4]

  • Enhanced Protection: For tasks with a higher risk of splashes, such as transferring solutions or handling larger quantities (>50g), a full-face shield should be worn in addition to chemical splash goggles.[5] This provides a secondary barrier protecting the entire face.

Skin Protection: Gloves and Protective Clothing
  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[6]

    • Glove Type: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like butyl or neoprene rubber, and always check the manufacturer's compatibility charts.

    • Best Practice: Double-gloving is recommended when handling the neat compound or concentrated solutions. This significantly reduces the risk of exposure in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use and remove them promptly and properly to avoid contaminating your skin.

  • Body Protection:

    • A flame-resistant lab coat is required for all laboratory work.

    • For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[7]

    • Never wear shorts or open-toed shoes in the laboratory. Safety shoes are recommended, especially in environments where chemical spills may occur.[6]

Respiratory Protection

Protecting your respiratory system is critical, particularly when handling the solid form of the compound.

  • Engineering Controls First: Whenever possible, handle the solid compound within a certified chemical fume hood, glove box, or a ventilated balance enclosure to minimize the escape of dust into the laboratory environment.

  • When Respirators are Required: If engineering controls are insufficient or unavailable, or during a spill cleanup, respiratory protection is mandatory.[1][6]

    • For Dusts: A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement for protection against airborne dust.

    • For Vapors/Gases: If there is a potential for the material to decompose and release vapors or acid gases (like HCl), a full-face or half-mask air-purifying respirator with a combination organic vapor/acid gas cartridge should be used.[8]

Operational Protocols: Integrating Safety into Your Workflow

Effective safety is an active process. The following diagram and table provide a clear, risk-based framework for selecting and using PPE in your daily operations.

PPE Selection Workflow

PPE_Selection_Workflow cluster_legend Legend Start Start Process Process Step Decision Decision Point PPE_Level PPE Level StartNode Start Task Assessment Decision1 Handling Solid Powder? StartNode->Decision1 Decision2 Using Engineering Controls? (e.g., Fume Hood) Decision1->Decision2 Yes Task_Solution Working with Dilute Solution Decision1->Task_Solution No Decision3 Large Volume or Splash Risk? Decision2->Decision3 Yes PPE_Respirator Level 3 PPE: - Level 2 PPE + N95 Respirator Decision2->PPE_Respirator No (Weighing on open bench) PPE_Base Level 1 PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves Decision3->PPE_Base No PPE_FaceShield Level 2 PPE: - Level 1 PPE + Face Shield + Double Gloves Decision3->PPE_FaceShield Yes Task_Solution->Decision3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.